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Compound of Interest

Compound Name: O-(mesitylsulfonyl)hydroxylamine

Cat. No.: B1247570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of O-
(mesitylsulfonyl)hydroxylamine (MSH), a versatile and reactive aminating agent used in

organic synthesis. Due to its inherent instability, this document compiles predicted spectral data

based on its known structure, alongside detailed, generalized experimental protocols for

acquiring such data. This guide is intended to assist researchers in the identification,

characterization, and safe handling of this important synthetic intermediate.

Chemical Structure and Properties
IUPAC Name: O-(mesitylsulfonyl)hydroxylamine

Synonyms: MSH, Amino 2,4,6-trimethylbenzenesulfonate

CAS Number: 36016-40-7

Molecular Formula: C₉H₁₃NO₃S

Molecular Weight: 215.27 g/mol [1]

Appearance: Pale yellow to pale beige oil or white solid
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Melting Point: 93-94 °C[2]

Solubility: Very soluble in diethyl ether, chloroform, dichloromethane, benzene, ethanol, and

THF; insoluble in water and petroleum ether.[2]

Safety Note: O-(mesitylsulfonyl)hydroxylamine is a high-energy compound and has the

potential to be explosive.[3] It is reported to decompose rapidly at room temperature and

should be prepared immediately before use and not stored.[2] All handling should be

conducted with appropriate personal protective equipment (PPE) and behind a safety shield.

Predicted Spectral Data
Due to the reactive nature of O-(mesitylsulfonyl)hydroxylamine, obtaining and publishing

high-resolution spectra can be challenging. The following tables summarize the predicted

spectral data based on the compound's structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0 s 2H
Aromatic H (meta to

SO₂)

~5.0 br s 2H NH₂

~2.6 s 6H
Aromatic CH₃ (ortho

to SO₂)

~2.3 s 3H
Aromatic CH₃ (para to

SO₂)

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

~143 Aromatic C (para to SO₂)

~140 Aromatic C (ipso to SO₂)

~132 Aromatic C (ortho to SO₂)

~130 Aromatic C (meta to SO₂)

~23 Aromatic CH₃ (ortho to SO₂)

~21 Aromatic CH₃ (para to SO₂)

Predicted solvent: CDCl₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium, Broad N-H stretch (amine)

3100-3000 Medium Aromatic C-H stretch

2980-2850 Medium Aliphatic C-H stretch (methyl)

1600-1585, 1500-1400 Medium-Strong Aromatic C=C ring stretches

1370-1350 Strong
S=O asymmetric stretch

(sulfonyl)

1180-1160 Strong
S=O symmetric stretch

(sulfonyl)

900-800 Strong S-O stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
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m/z Interpretation

215.06 [M]⁺, Molecular ion

199 [M-O]⁺

183 [M-O-NH₂]⁺, Mesitylenesulfonyl cation

119 [Mesityl]⁺

91 Tropylium ion

32 [NH₂O]⁺

Experimental Protocols
The following are generalized protocols for acquiring spectral data for a reactive compound like

O-(mesitylsulfonyl)hydroxylamine. Instrument parameters should be optimized for the

specific instrument being used.

NMR Spectroscopy
Sample Preparation:

Due to the compound's instability, prepare the sample immediately after synthesis.

Weigh approximately 5-10 mg of freshly prepared O-(mesitylsulfonyl)hydroxylamine
into a clean, dry NMR tube.

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable

deuterated solvent in which the compound is soluble.

Gently agitate the tube to dissolve the sample.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse sequence (e.g., zg30).
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Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: Room temperature.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C is less sensitive.

Temperature: Room temperature.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid O-(mesitylsulfonyl)hydroxylamine directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Parameters:

Technique: Fourier Transform Infrared (FTIR) with an ATR accessory.

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution (approximately 1 mg/mL) of the freshly synthesized compound in

a suitable volatile solvent such as acetonitrile or dichloromethane.

Instrument Parameters (Electrospray Ionization - ESI):

Ionization Mode: Positive ion mode is likely to be most effective.

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a

low flow rate (e.g., 5-10 µL/min).

Capillary Voltage: 3-4 kV.

Nebulizer Gas (N₂): Adjust for a stable spray.

Drying Gas (N₂): Set to a temperature and flow rate that aids desolvation without causing

thermal decomposition (e.g., 150-250 °C).

Mass Range: Scan from m/z 50 to 500.

Synthesis Workflow
The most common synthesis of O-(mesitylsulfonyl)hydroxylamine involves the hydrolysis of

an acetohydroxamate precursor. This workflow can be visualized as follows:
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O-(mesitylsulfonyl)acetohydroxamate

Acid-catalyzed Hydrolysis
(0 °C)

Perchloric Acid (70%) in Dioxane

Pour into ice water Filter and wash with cold water
and petroleum ether O-(mesitylsulfonyl)hydroxylamine

Click to download full resolution via product page

Caption: Synthesis of O-(mesitylsulfonyl)hydroxylamine.

This guide provides a foundational understanding of the spectral properties of O-
(mesitylsulfonyl)hydroxylamine. Researchers are encouraged to use this information in

conjunction with their own experimentally obtained data for accurate characterization. Given

the compound's hazardous nature, all experimental work should be conducted with extreme

caution and adherence to institutional safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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